molecular formula C29H53N B072899 5alpha-Cholestan-7beta-amine, N,N-dimethyl- CAS No. 1254-01-9

5alpha-Cholestan-7beta-amine, N,N-dimethyl-

Cat. No. B072899
CAS RN: 1254-01-9
M. Wt: 415.7 g/mol
InChI Key: WXRAUJGCSTZIRG-JKDCPBKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestan-7beta-amine, N,N-dimethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism Of Action

The mechanism of action of 5alpha-Cholestan-7beta-amine, N,N-dimethyl- is not fully understood. However, it is believed to act as a neuroprotective agent by modulating the activity of certain enzymes and receptors in the brain. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 5alpha-Cholestan-7beta-amine, N,N-dimethyl- could potentially increase the levels of acetylcholine in the brain, which could improve cognitive function.

Biochemical And Physiological Effects

In addition to its neuroprotective effects, 5alpha-Cholestan-7beta-amine, N,N-dimethyl- has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have anti-cancer effects, although more research is needed in this area.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5alpha-Cholestan-7beta-amine, N,N-dimethyl- in lab experiments is its neuroprotective effects. This makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases. However, there are also some limitations to its use. For example, it can be difficult to obtain in large quantities, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 5alpha-Cholestan-7beta-amine, N,N-dimethyl-. One area of research is in the development of new drugs for the treatment of neurodegenerative diseases. Another area of research is in the development of new anti-inflammatory drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective drugs. Overall, 5alpha-Cholestan-7beta-amine, N,N-dimethyl- is a promising compound that has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis of 5alpha-Cholestan-7beta-amine, N,N-dimethyl- involves several steps. The first step is the protection of the hydroxyl group at the 3-position with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reduction of the 7-keto group to a 7-hydroxyl group using sodium borohydride. The 7-hydroxyl group is then protected with a TBDMS group. The next step involves the selective oxidation of the 3-hydroxyl group to a ketone using the Dess-Martin periodinane. The final step is the reductive amination of the ketone with dimethylamine to form 5alpha-Cholestan-7beta-amine, N,N-dimethyl-.

Scientific Research Applications

5alpha-Cholestan-7beta-amine, N,N-dimethyl- has been used in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects, which could potentially be harnessed to develop new drugs for these diseases.

properties

CAS RN

1254-01-9

Product Name

5alpha-Cholestan-7beta-amine, N,N-dimethyl-

Molecular Formula

C29H53N

Molecular Weight

415.7 g/mol

IUPAC Name

(5R,7S,8R,9S,10S,13R,14S,17R)-N,N,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-amine

InChI

InChI=1S/C29H53N/c1-20(2)11-10-12-21(3)23-14-15-24-27-25(16-18-29(23,24)5)28(4)17-9-8-13-22(28)19-26(27)30(6)7/h20-27H,8-19H2,1-7H3/t21-,22-,23-,24+,25+,26+,27+,28+,29-/m1/s1

InChI Key

WXRAUJGCSTZIRG-JKDCPBKCSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CCCC4)C)N(C)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)N(C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)N(C)C)C

synonyms

N,N-Dimethyl-5α-cholestan-7β-amine

Origin of Product

United States

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